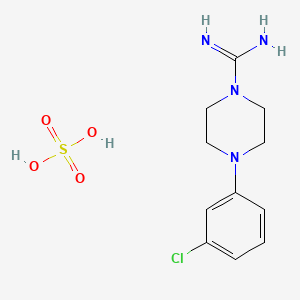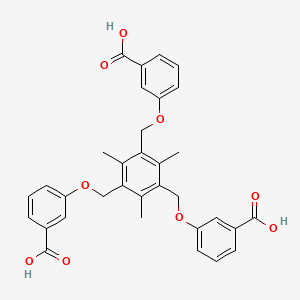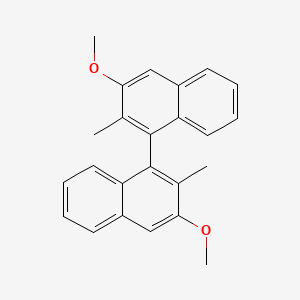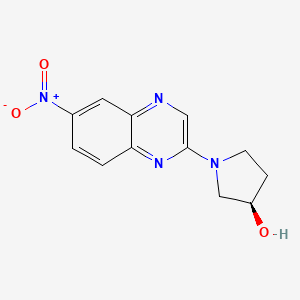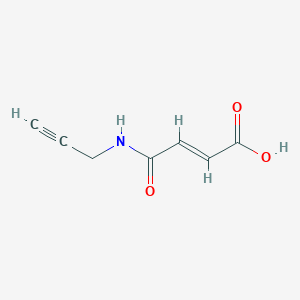
3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid
Overview
Description
3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-PCA and is a derivative of propargylglycine, an amino acid that is found in the human body.
Scientific Research Applications
Synthesis and Chemical Properties
Palladium-Catalysed Cross-Coupling : 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid and its derivatives can be synthesized through palladium-catalysed cross-coupling reactions. This process allows for the selective preparation of 3,3-disubstituted prop-2-enoic acids under mild conditions, expanding the utility of these compounds in organic synthesis (Abarbri et al., 2002).
Structural Investigation : Detailed structural analysis through X-ray crystallography and spectroscopic methods, as well as quantum chemical calculations, provide insights into the molecular structure and stability of derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Venkatesan et al., 2016).
Biological Activity and Applications
Antiviral and Immunomodulating Activity : Some derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid exhibit antiviral and immunomodulating activities. This is particularly relevant in the development of new pharmaceuticals and therapeutic agents (Modzelewska-Banachiewicz et al., 2009).
Biocidal Properties : Transition metal carboxylates derived from 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid and similar compounds have shown potential biocidal properties. These findings are significant for applications in controlling harmful microorganisms (Shahzadi et al., 2008).
Advanced Materials and Technology
Liquid Crystal Photoalignment : Derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid have been utilized in the photoalignment of nematic liquid crystals. This is a key area in the development of advanced liquid crystal display (LCD) technologies (Hegde et al., 2013).
Nonlinear Optical Properties : The study of the nonlinear optical (NLO) properties of derivatives of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid is significant for the development of new materials with potential applications in optical technologies (Venkatesan et al., 2016).
properties
IUPAC Name |
(E)-4-oxo-4-(prop-2-ynylamino)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALRXTZFQAPCDC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



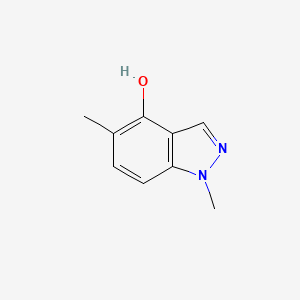
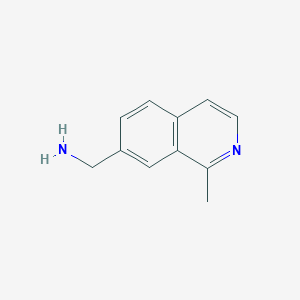
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102354.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102358.png)
![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102361.png)
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride](/img/structure/B3102370.png)
![6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride](/img/structure/B3102374.png)
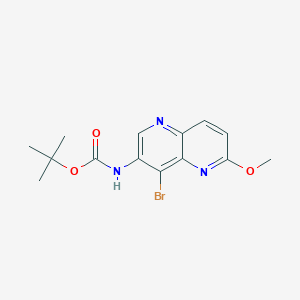

![2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine](/img/structure/B3102400.png)
